molecular formula C20H16F3N3O2S B2408649 N-(4-acetylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide CAS No. 1396807-36-5

N-(4-acetylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide

Cat. No.: B2408649
CAS No.: 1396807-36-5
M. Wt: 419.42
InChI Key: BSPCMGKYWDRBEZ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a benzo[d]thiazole moiety, and a trifluoromethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(4-acetylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2S/c1-11(27)12-5-7-14(8-6-12)24-18(28)13-9-26(10-13)19-25-17-15(20(21,22)23)3-2-4-16(17)29-19/h2-8,13H,9-10H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPCMGKYWDRBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the azetidine ring: This can be accomplished through the cyclization of a suitable precursor, such as a β-amino ester or β-amino alcohol.

    Coupling of the benzo[d]thiazole and azetidine moieties: This step typically involves the use of coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-1-(4-(trifluoromethyl)phenyl)azetidine-3-carboxamide
  • N-(4-acetylphenyl)-1-(4-(trifluoromethyl)benzo[d]oxazol-2-yl)azetidine-3-carboxamide
  • N-(4-acetylphenyl)-1-(4-(trifluoromethyl)benzo[d]imidazol-2-yl)azetidine-3-carboxamide

Uniqueness

N-(4-acetylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide is unique due to the presence of the benzo[d]thiazole moiety, which imparts distinct electronic and steric properties. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Biological Activity

N-(4-acetylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • Azetidine ring : A four-membered nitrogen-containing ring.
  • Benzothiazole moiety : Known for its diverse biological activities.
  • Trifluoromethyl group : Often enhances pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial properties : Effective against various bacterial strains.
  • Anticancer effects : Potential to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory effects : Modulation of inflammatory pathways.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds with benzothiazole and amide functionalities often act as enzyme inhibitors, affecting metabolic pathways critical for cell survival.
  • Receptor Interaction : The compound may interact with specific receptors involved in cell signaling, modulating physiological responses.
  • Induction of Apoptosis : Similar compounds have shown the ability to trigger programmed cell death in cancer cells through mitochondrial pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Anticancer Activity

A study demonstrated that benzothiazole derivatives could inhibit the proliferation of breast cancer cells by downregulating angiogenesis markers such as VEGF and MMP-9 . This suggests that this compound may possess similar anticancer properties.

Antimicrobial Effects

Research on benzothiazole derivatives has shown promising results against various bacterial strains. For instance, compounds with similar structural features were effective against resistant strains of Staphylococcus aureus and Escherichia coli . This highlights the potential antimicrobial activity of the compound .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cancer TypeReference
Benzothiazole Derivative AAnticancerMDA-MB-231 (Breast Cancer)
Benzothiazole Derivative BAntimicrobialStaphylococcus aureus
Benzothiazole Derivative CAntimicrobialEscherichia coli

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-acetylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide?

  • Methodology : The synthesis involves multi-step reactions, including cyclization of benzothiazole precursors (e.g., 2-aminothiophenol with trifluoromethyl-substituted aldehydes) and subsequent coupling with azetidine-3-carboxamide derivatives. Key parameters include:

  • Temperature : Controlled heating (70–90°C) during cyclization to avoid side reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) for coupling steps to enhance reactivity .
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
    • Validation : Monitor reaction progress via TLC and purify intermediates via flash chromatography (ethyl acetate/hexane gradients) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl group at benzothiazole C4) .
  • HPLC-MS : Quantify purity (>95%) and validate molecular weight (e.g., [M+H]+ peak at m/z 463.4) .
  • IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹) and benzothiazole ring vibrations .

Q. What strategies address low solubility in aqueous media for biological assays?

  • Approaches :

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance solubility .
  • Formulation : Nanoemulsion or liposomal encapsulation for in vivo studies .

Advanced Research Questions

Q. How does the trifluoromethyl group on the benzothiazole moiety influence bioactivity?

  • SAR Insights :

  • The CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies show a 3–5× increase in potency against kinase targets compared to non-fluorinated analogs .
  • Replace CF₃ with Cl or Me to assess electronic effects on target binding (e.g., enzyme inhibition assays) .

Q. What experimental designs resolve contradictions in reported biological activity data?

  • Case Study : If conflicting IC₅₀ values arise for kinase inhibition:

Replicate Conditions : Standardize assay protocols (e.g., ATP concentration, incubation time) .

Orthogonal Assays : Validate via SPR (surface plasmon resonance) for binding affinity and cellular proliferation assays .

Structural Analysis : Co-crystallize the compound with the target kinase to confirm binding mode .

Q. How can in silico modeling predict off-target interactions?

  • Methodology :

  • Docking : Use AutoDock Vina to screen against a kinase homology model (PDB: 3H6) .
  • MD Simulations : 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • ADMET Prediction : SwissADME to evaluate CYP450 inhibition and BBB permeability .

Q. What are the challenges in synthesizing the azetidine-3-carboxamide core?

  • Key Issues :

  • Ring Strain : Azetidine’s ring strain complicates functionalization; use low-temperature (-20°C) SN2 reactions for substitutions .
  • Racemization : Chiral centers require asymmetric catalysis (e.g., Jacobsen’s catalyst) to retain enantiopurity .

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